molecular formula C11H8ClNO B11955963 4-Chloro-N-(furan-2-ylmethylene)aniline CAS No. 13533-22-7

4-Chloro-N-(furan-2-ylmethylene)aniline

Cat. No.: B11955963
CAS No.: 13533-22-7
M. Wt: 205.64 g/mol
InChI Key: CBMIDHRPAHWIMC-UHFFFAOYSA-N
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Description

4-Chloro-N-(furan-2-ylmethylene)aniline is an organic compound with the molecular formula C11H8ClNO. It is a derivative of aniline, where the aniline nitrogen is bonded to a furan ring through a methylene bridge and a chlorine atom is attached to the benzene ring.

Preparation Methods

4-Chloro-N-(furan-2-ylmethylene)aniline can be synthesized through several methods. One common synthetic route involves the condensation reaction between 4-chloroaniline and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-Chloro-N-(furan-2-ylmethylene)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-N-(furan-2-ylmethylene)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(furan-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

4-Chloro-N-(furan-2-ylmethylene)aniline can be compared with other similar compounds, such as:

Properties

CAS No.

13533-22-7

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine

InChI

InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H

InChI Key

CBMIDHRPAHWIMC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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